

## The Molecular Basis of Integrase Strand Transfer Inhibition: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular basis of HIV integrase strand transfer inhibition. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the mechanism of action of integrase strand transfer inhibitors (INSTIs), the structural biology of the integrase-DNA complex, and the molecular underpinnings of drug resistance.

## Introduction to HIV Integrase and the Integration Process

Human Immunodeficiency Virus (HIV) replication necessitates the stable insertion of a DNA copy of the viral RNA genome into the host cell's chromosome. This critical step, known as integration, is catalyzed by the viral enzyme integrase (IN).[1] HIV integrase is a 32kDa protein composed of three distinct domains: the N-terminal domain (NTD), the catalytic core domain (CCD), and the C-terminal domain (CTD).[2][3]

The integration process occurs in two sequential catalytic steps:

 3'-Processing: Integrase binds to the long terminal repeats (LTRs) at the ends of the viral DNA and, through its endonucleolytic activity, removes a di- or trinucleotide from each 3' end. This exposes reactive 3'-hydroxyl groups.[3][4]



• Strand Transfer: The processed viral DNA ends are then covalently joined to the host cell's chromosomal DNA in a transesterification reaction, permanently integrating the viral genome into the host's.[1][4]

This integration process is orchestrated by a high-order nucleoprotein complex called the "intasome," which consists of a multimer of integrase assembled on the viral DNA ends.[1][5]

# Mechanism of Action of Integrase Strand Transfer Inhibitors (INSTIs)

Integrase strand transfer inhibitors (INSTIs) are a class of antiretroviral drugs that specifically target the strand transfer step of HIV integration.[6] They do not significantly affect the 3'-processing reaction.[7] INSTIs function by binding to the catalytic core of the integrase, specifically to the active site containing the DDE (Asp-Asp-Glu) motif and two essential divalent metal ions (typically Mg2+).[7][8]

The binding of an INSTI to the intasome effectively blocks the strand transfer reaction by:

- Chelating the metal ions: The pharmacophore of INSTIs contains electronegative atoms that chelate the Mg2+ ions in the active site, rendering the catalytic triad non-functional.[5][7]
- Displacing the viral DNA: INSTI binding displaces the terminal 3' nucleotide of the viral DNA, preventing its proper positioning for the nucleophilic attack on the host DNA.[8]
- Competing with host DNA binding: INSTIs occupy the space where the target host DNA would normally bind, directly obstructing the strand transfer reaction.[5][9]

This mechanism effectively "traps" the pre-integration complex, preventing the integration of the viral DNA into the host genome and halting the viral replication cycle.[10]

## Quantitative Analysis of INSTI Efficacy and Resistance

The efficacy of INSTIs is quantified by their 50% inhibitory concentration (IC50) or 50% effective concentration (EC50), which represent the drug concentration required to inhibit 50% of the viral replication or integrase activity in vitro. Resistance to INSTIs is characterized by an



increase in these values, typically expressed as a fold change (FC) compared to the wild-type virus.

Table 1: In Vitro Activity of Raltegravir (RAL) against

Wild-Type and Mutant HIV-1

Integrase Mutation(s)	IC50 (μM)	Fold Change (FC) vs. Wild- Type
Wild-Type	0.008	-
N155H	0.151	19
Q148H	0.093	12
Q148R	0.059	7
Q148K	0.177	22
L74M/N155H	0.222	28
E92Q/N155H	0.436	55
E138K/Q148H	0.287	36
G140S/Q148H	1.96	245

Data sourced from[4]

**Table 2: In Vitro Activity of Elvitegravir (EVG) against** 

Wild-Type and Mutant HIV-1

Integrase Mutation(s)	EC50 (nM) - Fold Change (FC) vs. Wild- Type
Wild-Type	-
T97A	3.6 - 5.6
G140S	3.6 - 5.6
G140S/Q148H	>100



Data sourced from[11]

Table 3: In Vitro Activity of Dolutegravir (DTG) against

Wild-Type and Mutant HIV-1 and HIV-2

Virus/Mutation(s)	EC50 (nM)	Fold Change (FC) vs. Wild- Type
HIV-1		
Wild-Type	1.07	-
N155H	-	1.37
T97A + Y143R	-	1.05
G140S + Q148H	-	3.75
G140S + Q148R	-	13.3
HIV-2		
Wild-Type	1.9 - 2.6	-
E92Q, Y143C, E92Q+Y143C, Q148R	-	2 - 6
Q148K, E92Q+N155H, T97A+N155H, G140S+Q148R	-	10 - 46
T97A + Y143C	-	>5000

Data for HIV-1 sourced from[10]. Data for HIV-2 sourced from[2].

# Table 4: In Vitro Activity of Bictegravir (BIC) against Wild-Type and Mutant HIV-1 and HIV-2



Virus/Mutation(s)	EC50 (nM) - Fold Change (FC) vs. Wild- Type
HIV-1	
Wild-Type	1.2 - 2.5
G140S/Q148H	2.1-fold reduced susceptibility
HIV-2	
Wild-Type	1.4 - 5.6
G140S/Q148R	34
G140S/Q148H	110

Data for HIV-1 sourced from[9][12]. Data for HIV-2 sourced from[9].

**Table 5: In Vitro Activity of Cabotegravir (CAB) against** 

Wild-Type and Mutant SIV and HIV-1

Virus/Mutation(s)	IC50 Increase (Fold Change)
SIVmac251	
5AA duplication + Q91R + D163N	38
I31L, Q91R, E92Q/M, T97A/I, G106S, H156G/R, V172L	3.3 - 8.9
HIV-1	
Wild-Type EC50	0.56 ± 0.26 nM
HTLV-1 IN Strand Transfer IC50	77.8 ± 22.4 nM

Data for SIV sourced from[13]. Data for HIV-1 and HTLV-1 sourced from[14].

## Table 6: Dissociation Half-life (t1/2) of INSTIs from Wild-Type and Mutant IN-DNA Complexes



INSTI	Wild-Type t1/2 (hours)	G140S+Q148H Mutant t1/2 (hours)
Bictegravir (BIC)	163	5.7
Dolutegravir (DTG)	96	1.9
Raltegravir (RAL)	10	Not Determined
Elvitegravir (EVG)	3.3	Not Determined

Data sourced from[12].

#### **Mechanisms of Resistance to INSTIs**

Resistance to INSTIs primarily arises from mutations within the integrase gene, particularly in the catalytic core domain. These mutations can reduce the binding affinity of the inhibitor to the intasome, thereby diminishing its efficacy. The major resistance pathways involve mutations at positions Y143, Q148, and N155 of the integrase enzyme.[8]

Secondary mutations often accompany these primary resistance mutations, which can compensate for the fitness cost associated with the primary mutations. For example, G140S often emerges with Q148H/R/K mutations.[8] Second-generation INSTIs, such as dolutegravir and bictegravir, were designed to have a higher genetic barrier to resistance and retain activity against many of the mutants that are resistant to first-generation INSTIs.[15]

# Experimental Protocols HIV-1 Integrase Strand Transfer Assay (General Protocol)

This assay quantitatively measures the strand transfer activity of HIV-1 integrase and its inhibition by INSTIs.

#### Materials:

Purified recombinant HIV-1 integrase



- Donor Substrate (DS) DNA: A double-stranded oligonucleotide mimicking the HIV-1 LTR U5 end, labeled with biotin at the 5' end.
- Target Substrate (TS) DNA: A double-stranded oligonucleotide with a 3'-end modification (e.g., digoxigenin DIG).
- · Streptavidin-coated 96-well plates
- Reaction Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM DTT, 7.5 mM MgCl2, 0.05% Nonidet P-40, 30 mM NaCl)[16]
- Wash Buffer (e.g., PBS with 0.05% Tween 20)
- Blocking Buffer (e.g., PBS with 1% BSA)
- HRP-conjugated anti-DIG antibody
- TMB substrate
- Stop solution (e.g., 1M H2SO4)
- Plate reader

#### Procedure:

- · Plate Coating:
  - Dilute the biotinylated DS DNA in reaction buffer.
  - Add 100 μL of the diluted DS DNA to each well of a streptavidin-coated 96-well plate.
  - Incubate for 30 minutes at 37°C.
  - Wash the wells 5 times with 300 μL of wash buffer.
- · Blocking:
  - Add 200 μL of blocking buffer to each well.



- Incubate for 30 minutes at 37°C.
- Wash the wells 3 times with 200 μL of reaction buffer.
- Integrase Binding:
  - Dilute the HIV-1 integrase in reaction buffer (e.g., 1:300 dilution).
  - $\circ$  Add 100  $\mu$ L of the diluted integrase solution to each well (except for negative controls).
  - Incubate for 30 minutes at 37°C.
  - $\circ$  Wash the wells 3 times with 200  $\mu L$  of reaction buffer.
- Inhibitor Addition:
  - Prepare serial dilutions of the INSTI in reaction buffer.
  - Add 50 μL of the INSTI dilutions or reaction buffer (for no-inhibitor controls) to the appropriate wells.
  - Incubate for 5 minutes at room temperature.
- Strand Transfer Reaction:
  - Add 50 μL of the TS DNA to each well.
  - Incubate for 30 minutes at 37°C to allow the strand transfer reaction to occur.
- Detection:
  - Wash the wells 5 times with 300 μL of wash buffer.
  - Add 100 μL of HRP-conjugated anti-DIG antibody diluted in blocking buffer to each well.
  - Incubate for 30 minutes at 37°C.
  - Wash the wells 5 times with 300 μL of wash buffer.



- Add 100 μL of TMB substrate to each well.
- Incubate for 10 minutes at room temperature in the dark.
- Add 100 μL of stop solution to each well.
- Data Analysis:
  - Read the absorbance at 450 nm using a plate reader.
  - Calculate the percent inhibition for each INSTI concentration and determine the IC50 value.

## X-ray Crystallography of Integrase-DNA-INSTI Complexes (General Protocol)

This protocol outlines the general steps for determining the three-dimensional structure of the intasome in complex with an INSTI.

#### Materials:

- Purified and concentrated HIV-1 integrase
- Synthetic DNA oligonucleotides corresponding to the viral DNA ends
- INSTI compound
- Crystallization screens and reagents (e.g., PEGs, salts, buffers)
- Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion)
- Cryoprotectant
- Synchrotron X-ray source

#### Procedure:

Complex Formation:



- Mix the purified integrase, DNA oligonucleotides, and INSTI in a specific molar ratio in a suitable buffer.
- Incubate to allow for complex formation.
- Purify the complex using size-exclusion chromatography to remove unbound components.

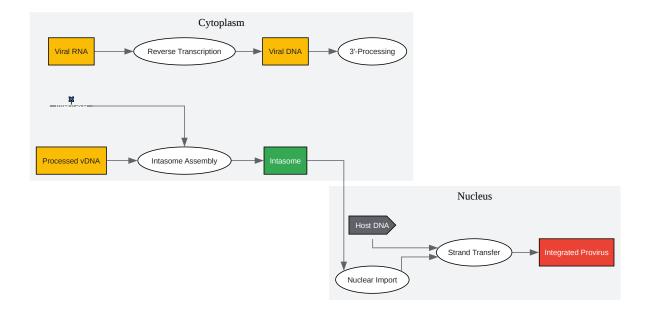
#### Crystallization:

- Set up crystallization trials using the purified complex and various crystallization screens.
   The hanging-drop or sitting-drop vapor diffusion method is commonly used.
- Incubate the crystallization plates at a constant temperature and monitor for crystal growth.
- Crystal Harvesting and Cryo-protection:
  - Carefully harvest the crystals from the crystallization drops.
  - Soak the crystals in a cryoprotectant solution to prevent ice formation during freezing.

#### Data Collection:

- Flash-cool the cryo-protected crystals in liquid nitrogen.
- Mount the frozen crystal on a goniometer at a synchrotron beamline.
- Collect X-ray diffraction data.
- Structure Determination and Refinement:
  - Process the diffraction data to obtain a set of structure factors.
  - Solve the crystal structure using molecular replacement, using a known structure of integrase as a search model.
  - Build and refine the atomic model of the integrase-DNA-INSTI complex against the experimental data.

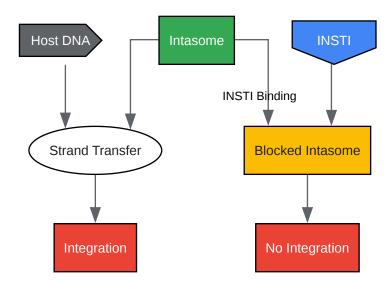
# Visualizations Signaling Pathways and Experimental Workflows



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Caption: The HIV integration pathway, from reverse transcription in the cytoplasm to strand transfer in the nucleus.

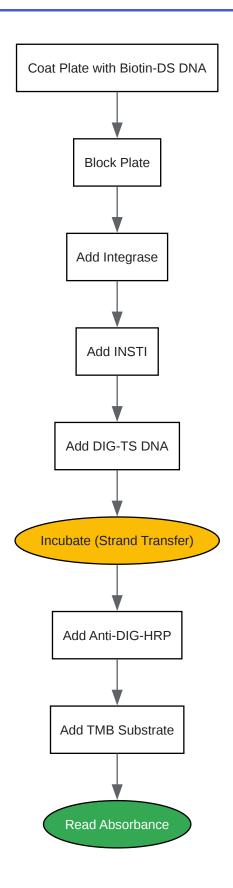




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Caption: Mechanism of action of INSTIs, which block the strand transfer step of HIV integration.





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Caption: A simplified workflow for a non-radioactive HIV integrase strand transfer assay.





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Caption: The development of INSTI resistance through selective pressure and mutations in the integrase enzyme.

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